molecular formula C12H17BFNO3 B6230055 6-fluoro-2-methoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine CAS No. 2085307-49-7

6-fluoro-2-methoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine

Cat. No.: B6230055
CAS No.: 2085307-49-7
M. Wt: 253.1
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Description

6-Fluoro-2-methoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine is a boronic acid derivative with a pyridine ring substituted at the 3-position with a 4,4,5,5-tetramethyl-1,3,2-dioxaborolane group and a fluorine atom at the 6-position. This compound is of significant interest in organic synthesis, particularly in cross-coupling reactions such as the Suzuki-Miyaura reaction.

Synthetic Routes and Reaction Conditions:

  • Boronic Acid Derivatization: The compound can be synthesized by reacting 6-fluoro-2-methoxypyridine-3-boronic acid with pinacol in the presence of a suitable catalyst, such as palladium on carbon (Pd/C), under an inert atmosphere.

  • Suzuki-Miyaura Coupling: This method involves the reaction of 6-fluoro-2-methoxypyridine-3-boronic acid with an aryl halide in the presence of a palladium catalyst and a base, typically using solvents like toluene or water.

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for the addition of reagents and control of reaction conditions helps in achieving high efficiency and scalability.

Types of Reactions:

  • Suzuki-Miyaura Cross-Coupling: This reaction is widely used to form carbon-carbon bonds by coupling the boronic acid derivative with aryl or vinyl halides.

  • Oxidation and Reduction: The compound can undergo oxidation to form the corresponding pyridine N-oxide or reduction to yield the corresponding pyridine derivative.

  • Substitution Reactions: Nucleophilic substitution reactions can occur at the fluorine atom, leading to the formation of various derivatives.

Common Reagents and Conditions:

  • Suzuki-Miyaura Coupling: Palladium catalyst (e.g., Pd(PPh3)4), base (e.g., sodium carbonate), solvent (e.g., toluene or water).

  • Oxidation: Oxidizing agents like hydrogen peroxide or m-CPBA.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products Formed:

  • Biphenyl Derivatives: Resulting from Suzuki-Miyaura coupling with aryl halides.

  • Pyridine N-oxides: Formed through oxidation reactions.

  • Fluorinated Pyridines: Resulting from nucleophilic substitution at the fluorine atom.

Chemistry:

  • Cross-Coupling Reactions: The compound is extensively used in Suzuki-Miyaura cross-coupling reactions to synthesize biaryls, which are important in pharmaceuticals and materials science.

  • Organic Synthesis: It serves as a versatile intermediate in the synthesis of complex organic molecules.

Biology:

  • Protein Labeling: The compound can be used to label proteins for imaging and tracking studies in biological research.

Medicine:

  • Drug Development: It is utilized in the synthesis of various drug candidates, particularly those involving biaryl structures.

Industry:

  • Material Science: The compound is used in the development of advanced materials with specific electronic and photonic properties.

Mechanism of Action

Target of Action

It’s known that boronic esters, such as the one present in this compound, are often used in organic synthesis, particularly in suzuki-miyaura coupling reactions . These reactions are used to form carbon-carbon bonds, a key step in the synthesis of many organic compounds .

Mode of Action

The compound interacts with its targets through a process known as protodeboronation . Protodeboronation is a reaction where a boron atom is removed from a molecule, often resulting in the formation of a new carbon-carbon bond . This reaction is typically catalyzed by a transition metal catalyst .

Biochemical Pathways

The compound is involved in the protodeboronation of pinacol boronic esters, a key step in the formal anti-Markovnikov hydromethylation of alkenes . This reaction sequence has been applied to various organic compounds, demonstrating its versatility .

Pharmacokinetics

It’s worth noting that the stability of boronic esters, such as the one present in this compound, can influence their bioavailability . Pinacol boronic esters, in particular, are known for their stability, which can be advantageous in chemical transformations .

Result of Action

The result of the compound’s action is the formation of new carbon-carbon bonds through the protodeboronation of pinacol boronic esters . This can lead to the synthesis of various organic compounds, including methoxy protected (−)-Δ8-THC and cholesterol .

Action Environment

The action of the compound can be influenced by various environmental factors. For instance, the presence of a suitable catalyst is necessary for the protodeboronation reaction to occur . Additionally, the stability of the boronic ester moiety can be affected by exposure to air and moisture .

Comparison with Similar Compounds

  • 2-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine: Similar structure but with different substitution patterns on the pyridine ring.

  • 2-Methoxy-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine: Similar core structure but without the fluorine atom.

Uniqueness:

  • Fluorine Atom: The presence of the fluorine atom at the 6-position provides unique reactivity and electronic properties compared to similar compounds without this substitution.

This compound's versatility and utility in various fields make it a valuable tool in both research and industry. Its ability to form carbon-carbon bonds efficiently and its role in the synthesis of complex molecules highlight its importance in modern chemistry.

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Properties

CAS No.

2085307-49-7

Molecular Formula

C12H17BFNO3

Molecular Weight

253.1

Purity

95

Origin of Product

United States

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